molecular formula C19H30N6O B4899588 2-[4-[[4-(4-Cyclopentyltriazol-1-yl)piperidin-1-yl]methyl]-3-methylpyrazol-1-yl]ethanol

2-[4-[[4-(4-Cyclopentyltriazol-1-yl)piperidin-1-yl]methyl]-3-methylpyrazol-1-yl]ethanol

Cat. No.: B4899588
M. Wt: 358.5 g/mol
InChI Key: QGWYJCROIZRDHH-UHFFFAOYSA-N
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Description

2-[4-[[4-(4-Cyclopentyltriazol-1-yl)piperidin-1-yl]methyl]-3-methylpyrazol-1-yl]ethanol is a complex organic compound that features a unique combination of triazole, piperidine, and pyrazole moieties

Properties

IUPAC Name

2-[4-[[4-(4-cyclopentyltriazol-1-yl)piperidin-1-yl]methyl]-3-methylpyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O/c1-15-17(13-24(21-15)10-11-26)12-23-8-6-18(7-9-23)25-14-19(20-22-25)16-4-2-3-5-16/h13-14,16,18,26H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWYJCROIZRDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCC(CC2)N3C=C(N=N3)C4CCCC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[4-(4-Cyclopentyltriazol-1-yl)piperidin-1-yl]methyl]-3-methylpyrazol-1-yl]ethanol typically involves multi-step organic synthesis The process begins with the preparation of the triazole and piperidine intermediates, which are then coupled with a pyrazole derivativeCommon reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[4-(4-Cyclopentyltriazol-1-yl)piperidin-1-yl]methyl]-3-methylpyrazol-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-[[4-(4-Cyclopentyltriazol-1-yl)piperidin-1-yl]methyl]-3-methylpyrazol-1-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[[4-(4-Cyclopentyltriazol-1-yl)piperidin-1-yl]methyl]-3-methylpyrazol-1-yl]ethanol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind effectively to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-[[4-(4-Cyclopentyltriazol-1-yl)piperidin-1-yl]methyl]-3-methylpyrazol-1-yl]ethanol apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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